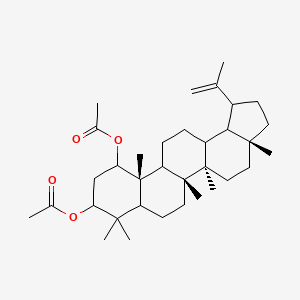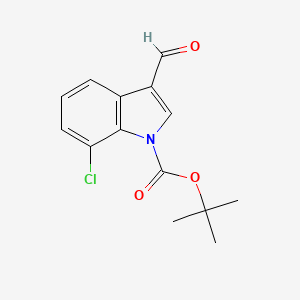
tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate typically involves the Vilsmeier formylation of a 7-chloroindole derivative. The process begins with the preparation of 7-chloroindole, which is then subjected to formylation using the Vilsmeier reagent (a combination of DMF and POCl3) to introduce the formyl group at the 3-position. The resulting 3-formyl-7-chloroindole is then protected with a tert-butyl group at the nitrogen atom using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: 7-chloro-3-carboxy-1H-indole-1-carboxylate.
Reduction: 7-chloro-3-hydroxymethyl-1H-indole-1-carboxylate.
Substitution: 7-substituted-3-formyl-1H-indole-1-carboxylate derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for various functionalized indoles, which are valuable intermediates in organic synthesis .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the biological activities of indole-based compounds, including their anticancer, antimicrobial, and anti-inflammatory properties .
Medicine: It is investigated for its role in the synthesis of pharmaceutical agents targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate is primarily related to its ability to interact with biological targets through its indole core. The formyl group at the 3-position and the chlorine atom at the 7-position contribute to its reactivity and binding affinity. The compound can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
- tert-Butyl 7-bromo-3-formyl-1H-indole-1-carboxylate
- tert-Butyl 7-methyl-3-formyl-1H-indole-1-carboxylate
Comparison: tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate is unique due to the presence of the chlorine atom at the 7-position, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromo or methyl counterparts. Additionally, the chlorine atom can influence the compound’s biological activity by affecting its interaction with target proteins.
Propriétés
Formule moléculaire |
C14H14ClNO3 |
|---|---|
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
tert-butyl 7-chloro-3-formylindole-1-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-8H,1-3H3 |
Clé InChI |
ORHHXQZYTBZMSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


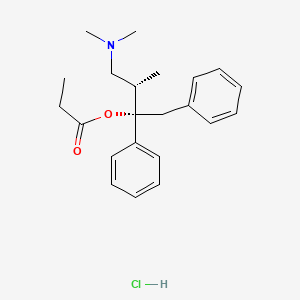
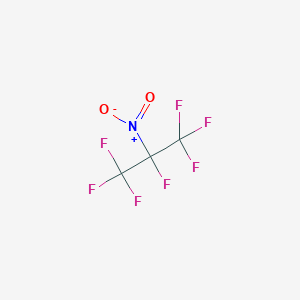
![1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12435592.png)
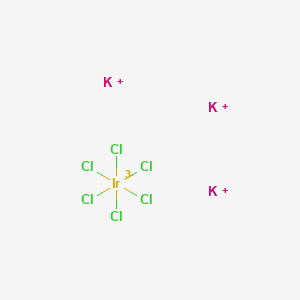
![4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12435602.png)
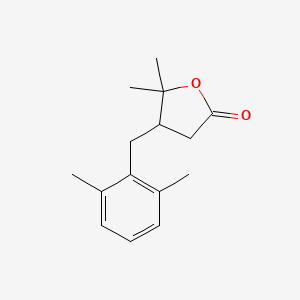
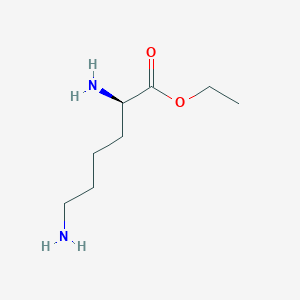
![[8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12435613.png)
![2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12435617.png)
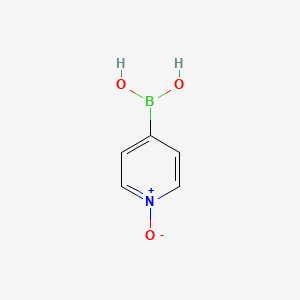
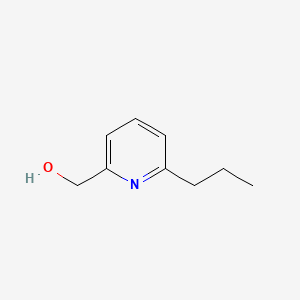
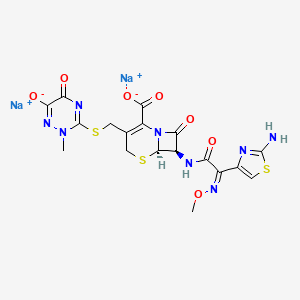
![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)
